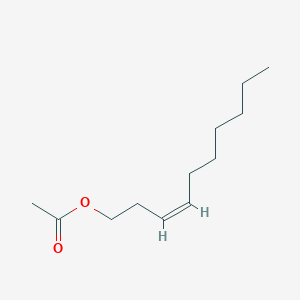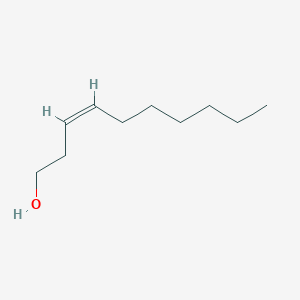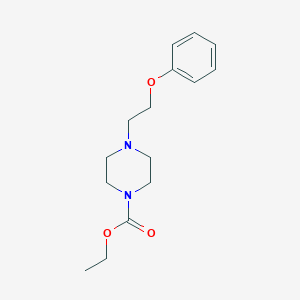
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemische Und Physiologische Effekte
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of inflammation. It has also been shown to reduce the levels of certain inflammatory cytokines in the body. In addition, this compound has been shown to have anti-cancer effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate in lab experiments is its potential therapeutic applications. This compound has shown promising results in various fields of scientific research, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available, and its synthesis requires specialized knowledge and equipment.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate. One future direction is the development of more efficient synthesis methods for this compound. Another future direction is the investigation of its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through a series of chemical reactions and has shown potential use as an anti-cancer agent, anti-inflammatory agent, and anti-depressant agent. Although its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and receptors in the body. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate involves a series of chemical reactions. The starting material is ethyl piperazine-1-carboxylate, which is reacted with 2-bromoethyl phenyl ether to form Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is then followed by purification and isolation of the product.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate has shown potential therapeutic applications in various fields of scientific research. This compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-depressant agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
88708-38-7 |
|---|---|
Produktname |
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate |
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-2-19-15(18)17-10-8-16(9-11-17)12-13-20-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
InChI-Schlüssel |
OTRKDINGVPONIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCOC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)CCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



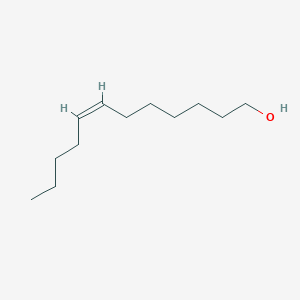
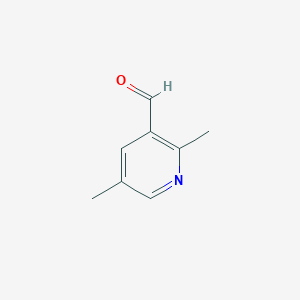
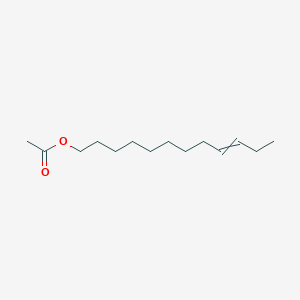
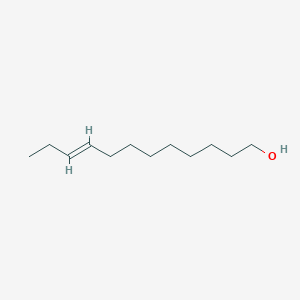
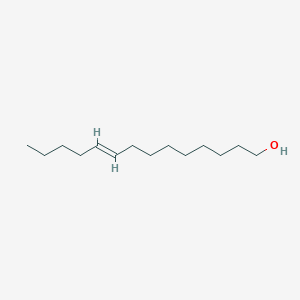
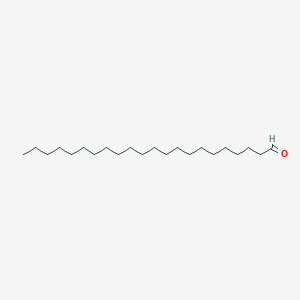
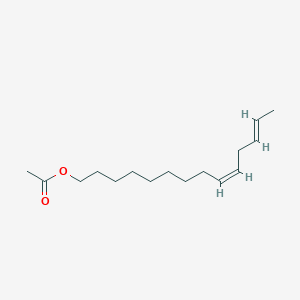
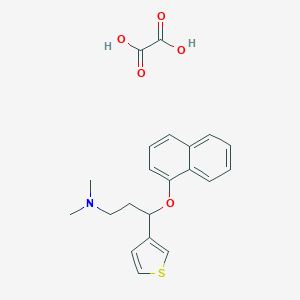
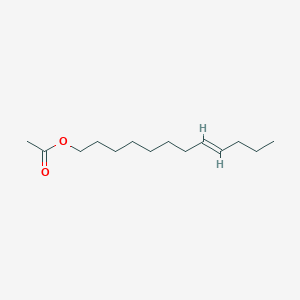
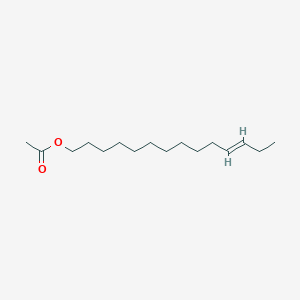
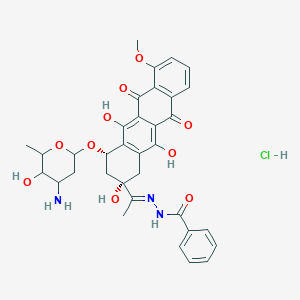
![Indeno[1,2,3-cd]fluoranthene](/img/structure/B110305.png)
